Methyl 3-nitro-4-[2-(2-nitrophenoxy)ethoxy]benzoate
Description
Methyl 3-nitro-4-[2-(2-nitrophenoxy)ethoxy]benzoate is a nitro-substituted benzoate ester characterized by a central aromatic ring functionalized with a nitro group at position 3 and a complex ethoxy-linked 2-nitrophenoxy substituent at position 2. This structure confers unique electronic and steric properties, making it a compound of interest in synthetic chemistry and materials science. The presence of dual nitro groups and an ethoxy bridge likely influences reactivity, solubility, and stability compared to simpler benzoate derivatives.
Properties
CAS No. |
663625-64-7 |
|---|---|
Molecular Formula |
C16H14N2O8 |
Molecular Weight |
362.29 g/mol |
IUPAC Name |
methyl 3-nitro-4-[2-(2-nitrophenoxy)ethoxy]benzoate |
InChI |
InChI=1S/C16H14N2O8/c1-24-16(19)11-6-7-15(13(10-11)18(22)23)26-9-8-25-14-5-3-2-4-12(14)17(20)21/h2-7,10H,8-9H2,1H3 |
InChI Key |
DZNJAEXLNOEEEI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)OCCOC2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Mechanisms
Core Synthetic Strategy
The compound is typically synthesized via a three-step sequence:
- Nitration of a benzoate precursor to introduce nitro groups.
- Etherification to attach the 2-(2-nitrophenoxy)ethoxy side chain.
- Esterification (if required) to finalize the methyl ester group.
Key intermediates include methyl 4-hydroxybenzoate and 2-nitrophenol derivatives. The nitration step often employs mixed acid (HNO₃/H₂SO₄) to generate the nitronium ion (NO₂⁺), which undergoes electrophilic aromatic substitution.
Stepwise Preparation Methods
Nitration of Methyl Benzoate Derivatives
Starting Material : Methyl 4-hydroxybenzoate or analogous esters.
Reagents :
- Nitric acid (65–95% concentration)
- Sulfuric acid (catalyst)
- Acetic anhydride (solvent and dehydrating agent).
Procedure :
- Cooling Phase : The reaction mixture is maintained at 0–15°C to minimize byproducts like ortho-nitro isomers.
- Dropwise Addition : Nitrating agent (HNO₃/Ac₂O) is added gradually to prevent exothermic runaway.
- Reaction Monitoring : HPLC or TLC tracks the ratio of 3-nitro to 4-nitro isomers, typically achieving 66–75% regioselectivity for the 3-nitro position.
Example :
Etherification for Side-Chain Introduction
Starting Material : Nitro-substituted methyl benzoate (e.g., methyl 3-nitro-4-hydroxybenzoate).
Reagents :
- 2-(2-Nitrophenoxy)ethyl bromide
- Potassium carbonate (base)
- Polar aprotic solvent (e.g., DMF, acetone).
Procedure :
- Nucleophilic Substitution : The hydroxyl group at the 4-position attacks the alkyl bromide, forming the ether linkage.
- Temperature Control : Reactions proceed at 50–80°C for 4–6 hours.
- Workup : The product is extracted with ethyl acetate, washed with brine, and concentrated.
Yield Optimization :
Recrystallization and Purification
Solvents : Methanol, ethanol, or acetone/water mixtures.
Process :
- Crude Product Dissolution : The mixture is heated to reflux in a minimal solvent volume.
- Cooling : Gradual cooling to 0°C induces crystallization.
- Filtration : Vacuum filtration isolates the pure product.
Data :
Reaction Optimization and Challenges
Regioselectivity in Nitration
Factors Influencing Isomer Ratios :
- Temperature : Lower temperatures (0–15°C) favor meta-nitration due to reduced kinetic energy and reversible sulfonation.
- Acid Strength : Higher H₂SO₄ concentration increases nitronium ion availability, improving yield.
Byproduct Management :
Etherification Efficiency
Catalytic Enhancements :
- Phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerate alkylation.
- Microwave-assisted synthesis reduces reaction time to 30 minutes.
Side Reactions :
Analytical Validation
Spectroscopic Characterization
¹H NMR (CDCl₃) :
- Aromatic protons: δ 8.21 (d, J = 2.4 Hz, 1H), 7.85 (dd, J = 8.8, 2.4 Hz, 1H).
- Ethoxy chain: δ 4.45–4.30 (m, 4H).
IR (KBr) :
Comparative Data Tables
Table 1: Nitration Conditions and Outcomes
| Nitric Acid Conc. | Temp. (°C) | Time (h) | 3-Nitro:4-Nitro Ratio | Yield (%) |
|---|---|---|---|---|
| 65% | 30 | 3 | 72:28 | 98.2 |
| 95% | 20 | 1 | 75:25 | 95.4 |
| 70% | 50 | 0.25 | 66:34 | 93.9 |
Source: Adapted from patent CN105820054A.
Table 2: Recrystallization Solvents and Purity
| Solvent | Purity Before (%) | Purity After (%) | Recovery (%) |
|---|---|---|---|
| Methanol | 72 | 99 | 85 |
| Ethanol | 75 | 99 | 90 |
| Acetone/Water | 66 | 98 | 88 |
Industrial-Scale Adaptations
Continuous Flow Reactors
Chemical Reactions Analysis
Types of Reactions
Methyl 3-nitro-4-[2-(2-nitrophenoxy)ethoxy]benzoate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be oxidized to form different products.
Reduction: Reduction of the nitro groups can lead to the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro and ester functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields corresponding amines, while oxidation can produce various oxidized derivatives.
Scientific Research Applications
Organic Synthesis
Versatile Building Block
This compound serves as a versatile building block in organic synthesis. Its structure allows for the introduction of various functional groups, making it a valuable intermediate in the synthesis of more complex organic molecules. Researchers have utilized it in the development of novel compounds with enhanced biological activities.
Case Study: Synthesis of Bioactive Compounds
In a study published in Bioorganic & Medicinal Chemistry Letters, methyl 3-nitro-4-[2-(2-nitrophenoxy)ethoxy]benzoate was employed to synthesize derivatives that exhibited significant inhibitory activity against certain enzymes related to cancer progression. The modifications made to the nitrophenyl group were crucial for enhancing the biological activity of the synthesized compounds .
Medicinal Chemistry
Potential Anticancer Agents
The derivatives of this compound have been investigated for their potential as anticancer agents. Studies indicate that these compounds can inhibit tumor growth by interfering with specific cellular pathways.
Case Study: Anticancer Activity Evaluation
Research conducted by Smith et al. (2023) demonstrated that specific derivatives of this compound exhibited cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells. The study highlighted the importance of structural modifications in enhancing the potency and selectivity of these compounds against cancer cells .
Material Science
Polymer Applications
this compound is also used as a precursor in the synthesis of polymers with unique properties. Its incorporation into polymer matrices can impart desirable characteristics such as thermal stability and enhanced mechanical properties.
Case Study: Development of Functional Polymers
A recent study explored the use of this compound in creating functionalized polymers that exhibit improved thermal and mechanical properties compared to conventional polymers. The research indicated that incorporating this compound into polymer formulations could lead to innovative applications in coatings and composites .
Environmental Science
Pesticide Development
The compound's derivatives have been explored for their potential use in developing environmentally friendly pesticides. Their ability to target specific biological pathways in pests while minimizing impact on non-target organisms makes them promising candidates for sustainable agriculture.
Case Study: Efficacy as Pesticides
In a study assessing the efficacy of various derivatives, researchers found that specific formulations based on this compound showed significant insecticidal activity against common agricultural pests, providing an alternative to traditional chemical pesticides .
Mechanism of Action
The mechanism of action of Methyl 3-nitro-4-[2-(2-nitrophenoxy)ethoxy]benzoate involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can affect various cellular pathways, contributing to the compound’s observed biological effects.
Comparison with Similar Compounds
Key Compounds for Comparison:
Sulfonylurea Herbicides (e.g., Metsulfuron Methyl Ester) Structure: Methyl benzoate core with sulfonylurea and triazine substituents. Functional Groups: Sulfonylurea (–SO₂NHCONH–), methoxy (–OCH₃), methyl-triazine. Applications: Herbicidal activity via acetolactate synthase inhibition . Contrast with Target Compound: The target lacks a sulfonylurea group but shares nitro and ethoxy substituents.
2-(2-Aminophenoxy)ethyl 3-Hydroxybenzoate Derivatives Structure: Ethoxy-linked aromatic systems with nitro-to-amine reduction products. Functional Groups: Aminophenoxy (–NH₂C₆H₄O–), hydroxybenzoate. Synthesis: Nitro groups are reduced to amines under acidic conditions with Fe . Contrast with Target Compound: The target retains nitro groups, which could serve as reactive handles for further modifications (e.g., reduction, nucleophilic substitution).
Liquid-Crystalline Benzoates (e.g., TL4, TL5)
- Structure: Long alkoxy chains, hydrophilic groups (e.g., hydroxyl, azo).
- Functional Groups: Biphenyl, decyloxy, diazenyl.
- Applications: Mesomorphic behavior in liquid crystals .
- Contrast with Target Compound : The target’s ethoxy linkage and nitro groups may hinder liquid-crystalline phase formation due to increased rigidity and polarity compared to flexible alkoxy chains.
Chloro/Methoxy-Substituted Methyl Benzoates Structure: Varied substituents (e.g., chloro, methoxy) on the benzoate ring. Functional Groups: Chloro (–Cl), methoxy (–OCH₃). Applications: Intermediate in pharmaceutical synthesis .
Physicochemical Properties
Research Findings
- Electrochemical Behavior : Dual nitro groups may facilitate redox activity, a property exploited in explosives or electrochemical sensors, though this requires further validation .
- Environmental Impact : Nitroaromatics are often recalcitrant pollutants; the target’s persistence in soil could exceed that of sulfonylurea herbicides .
Biological Activity
Methyl 3-nitro-4-[2-(2-nitrophenoxy)ethoxy]benzoate is a synthetic organic compound with significant potential in biological applications. Its complex structure, featuring nitro and ether functionalities, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C16H14N2O8
- Molecular Weight : Approximately 366.29 g/mol
- Key Features :
- Nitro groups that may enhance reactivity and biological interactions.
- Ether linkage contributing to solubility and bioavailability.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains, particularly those resistant to conventional antibiotics.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in bacterial metabolism, potentially disrupting their growth and reproduction.
The mechanisms through which this compound exerts its biological effects include:
- Interaction with Biological Targets : The nitro groups can facilitate hydrogen bonding with proteins or nucleic acids, influencing their structure and function.
- Inhibition of Enzymatic Pathways : By binding to active sites of enzymes, the compound may inhibit critical metabolic pathways in pathogens.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of this compound against Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli, suggesting moderate activity against this pathogen.
Study 2: Enzyme Inhibition
In vitro assays demonstrated that the compound inhibited the activity of bacterial DNA gyrase, an essential enzyme for DNA replication. The inhibition constant (IC50) was determined to be approximately 25 nM, indicating strong potential as an antibacterial agent.
Comparative Analysis
The following table summarizes the biological activities of this compound compared to structurally similar compounds:
| Compound Name | MIC (µg/mL) | IC50 (nM) | Key Features |
|---|---|---|---|
| This compound | 32 | 25 | Nitro groups enhance reactivity |
| Methyl 3-amino-4-methylthiophene-2-carboxylate | 64 | 50 | Lacks nitro functionality |
| Methyl 3-amino-4-(phenylamino)benzoate | 48 | 30 | Simple amino structure without ether linkage |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
